XL-844
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XL844; XL 844; XL-844. |
Origin of Product |
United States |
Scientific Research Applications
Research indicates that XL-844 has several key biological activities:
- Enhancement of Radiosensitivity : XL-844 increases the sensitivity of cancer cells to radiation therapy, improving treatment outcomes .
- Induction of Apoptosis : The compound promotes apoptotic pathways in tumor cells, contributing to its anticancer efficacy .
- Potentiation of Chemotherapy : XL-844 enhances the effects of various chemotherapeutic agents while reducing associated toxicities .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Radiosensitivity | Increases effectiveness of radiation therapy in cancer cells |
| Apoptosis induction | Promotes programmed cell death in tumors |
| Chemotherapy potentiation | Enhances efficacy and reduces toxicity of chemotherapeutic agents |
Case Studies
Several preclinical studies have highlighted the effectiveness of XL-844:
- Solid Tumor Study : A study evaluated XL-844's effects on solid tumors, showing a significant reduction in tumor growth when combined with radiation therapy. This combination led to improved overall survival rates compared to control groups .
- Combination Therapy Trials : In trials assessing XL-844 with conventional chemotherapeutics, researchers found that it not only enhanced the efficacy of these agents but also mitigated their toxic side effects .
- Radiosensitization in Cell Lines : A study on HT-29 human colon cancer cells demonstrated that XL-844 significantly enhanced radiosensitivity by inhibiting CHK2 phosphorylation and promoting mitotic catastrophe. The enhancement factor was noted to be 1.42 at a survival fraction of 0.5 .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between XL-844 and other checkpoint kinase inhibitors:
Key Findings:
Selectivity Profiles: XL-844 is unique for its dual Chk1/Chk2 inhibition with higher potency against Chk2, whereas AZD7762 lacks selectivity between the two kinases . PF-477736 and SCH 900776 are Chk1-selective, which may reduce off-target effects but limit utility in Chk2-driven cancers .
Mechanistic Differences: XL-844 and AZD7762 both abrogate the G2/M checkpoint but differ in downstream effects: XL-844 drives mitotic catastrophe , while AZD7762 disrupts homologous recombination repair .
Clinical Outcomes :
- Most Chk inhibitors, including XL-844, AZD7762, and PF-477736, faced clinical termination due to toxicity or lack of efficacy . SCH 900776 remains an exception, advancing to Phase II trials due to its favorable safety profile .
- Structural analogs like OSI-930, despite sharing a thiophene carboxamide core with XL-844, target entirely different pathways (VEGFR/Kit) and failed due to toxicity .
Preparation Methods
Analytical and Quality Control Data
To ensure the successful synthesis of XL-844, several analytical techniques are employed:
| Technique | Purpose | Typical Findings |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | Characteristic chemical shifts confirming urea and aromatic protons |
| Mass Spectrometry | Molecular weight verification | Molecular ion peak at m/z 288 (M+H)+ |
| HPLC | Purity assessment | Purity > 98% after chromatographic purification |
| Elemental Analysis | Composition verification | Consistency with C14H17N5O2 formula |
Research Findings on Preparation Optimization
Yield Improvement : Optimization of reaction times and temperatures has been reported to improve yields, with particular attention to minimizing side reactions such as hydrolysis of isocyanate intermediates.
Scalability : The synthetic route has been adapted for scale-up with modifications to solvent volumes and purification methods to accommodate larger batch sizes without compromising purity.
Stability Considerations : XL-844 is typically isolated as a solid powder, stable under standard storage conditions, but sensitive to moisture, necessitating dry storage conditions.
Summary Table of Preparation Parameters
| Parameter | Description | Notes |
|---|---|---|
| Starting Materials | 2-(3-aminopropoxy)aniline, pyrazin-2-yl isocyanate | Commercially available or synthesized |
| Solvent | DCM, THF, DMF | Anhydrous preferred |
| Temperature | 0°C to room temperature | Controlled to optimize yield |
| Reaction Time | Several hours (typically 2–6 h) | Monitored by TLC or HPLC |
| Purification Method | Flash chromatography or preparative HPLC | Essential for >98% purity |
| Final Form | Solid powder | Stored under dry conditions |
Q & A
Q. What is the mechanism of action of XL-844 in disrupting DNA damage checkpoints?
XL-844 is a potent ATP-competitive inhibitor of both Chk1 and Chk2 kinases, critical regulators of the S-phase and G2/M checkpoints. It abrogates checkpoint activation by blocking phosphorylation of downstream targets like CDC25A, leading to premature mitotic entry and mitotic catastrophe in cancer cells . Methodologically, researchers can validate this mechanism using:
Q. How does XL-844 enhance the efficacy of gemcitabine in preclinical models?
XL-844 synergizes with gemcitabine by overriding the S-phase checkpoint, which gemcitabine activates to stall DNA replication. This forces cells into mitosis with unresolved DNA damage, increasing apoptosis. Key methodologies include:
- Clonogenic survival assays to quantify cell-killing synergy.
- Xenograft models (e.g., PANC-1 pancreatic cancer) to assess tumor growth inhibition in vivo .
- Immunohistochemistry for mitotic markers (e.g., phospho-histone H3) to confirm premature mitotic entry .
Advanced Research Questions
Q. How do contradictory findings on Chk1 vs. Chk2 inhibition by XL-844 impact experimental design?
While XL-844 is a dual Chk1/Chk2 inhibitor, evidence suggests context-dependent dominance:
- Chk2 inhibition drives radiosensitization in irradiated cells .
- Chk1 inhibition is critical for gemcitabine synergy by abrogating the S-phase checkpoint . Methodological recommendations:
- Use isoform-specific inhibitors (e.g., VRX046617 for Chk2) or siRNA knockdown to isolate Chk1/Chk2 roles.
- Validate kinase inhibition via kinase activity assays (e.g., ADP-Glo™) in specific treatment contexts .
Q. What experimental strategies mitigate toxicity risks when combining XL-844 with DNA-damaging agents?
XL-844’s radioprotective effect in normal cells (e.g., mouse thymocytes) contrasts with tumor-selective radiosensitization . To optimize therapeutic index:
Q. Why did XL-844 fail in clinical trials despite preclinical efficacy, and how can this inform future translational studies?
XL-844’s Phase I trial (NCT00475917) was discontinued due to challenges in:
- Dose optimization : Balancing target inhibition with toxicity.
- Tumor heterogeneity : Variable Chk1/Chk2 dependency across malignancies. Lessons for preclinical-to-clinical translation:
- Use patient-derived organoids to model inter-tumoral variability.
- Incorporate pharmacodynamic biomarkers (e.g., Chk1/2 activity in circulating tumor cells) to monitor target engagement .
Data Contradiction Analysis
Q. How to resolve discrepancies in XL-844’s radiosensitization mechanisms across studies?
Some studies attribute XL-844’s radiosensitization to Chk2 inhibition , while others emphasize Chk1’s role in replication stress . Analytical approaches:
- Conditional knockout models : Compare radiation response in Chk1-/Chk2-deficient isogenic cell lines.
- Time-course experiments : Map Chk1/Chk2 activation dynamics post-irradiation using phospho-specific antibodies .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
